molecular formula C8H6ClFO5S B3373894 2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid CAS No. 1016737-75-9

2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid

Cat. No.: B3373894
CAS No.: 1016737-75-9
M. Wt: 268.65 g/mol
InChI Key: HYCOQXUHGCEQKB-UHFFFAOYSA-N
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Description

2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid is an organic compound with the molecular formula C8H6ClFO5S It is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorophenol and chlorosulfonic acid.

    Reaction: The 2-fluorophenol reacts with chlorosulfonic acid to introduce the chlorosulfonyl group at the para position relative to the fluorine atom.

    Formation of Phenoxyacetic Acid: The intermediate product is then reacted with chloroacetic acid under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenoxyacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents like dichloromethane, and bases such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Reduced Sulfonyl Compounds: Formed from reduction reactions.

Scientific Research Applications

2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chlorosulfonyl group, which can form covalent bonds with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Chlorosulfonyl)phenoxy]acetic acid: Lacks the fluorine atom, which can significantly alter its reactivity and applications.

    2-[4-(Methylsulfonyl)-2-fluorophenoxy]acetic acid:

Uniqueness

2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid is unique due to the presence of both a chlorosulfonyl group and a fluorine atom. This combination imparts distinct reactivity and electronic properties, making it valuable for specific applications in synthetic chemistry and biological research.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

2-(4-chlorosulfonyl-2-fluorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO5S/c9-16(13,14)5-1-2-7(6(10)3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCOQXUHGCEQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid
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2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid
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2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid

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